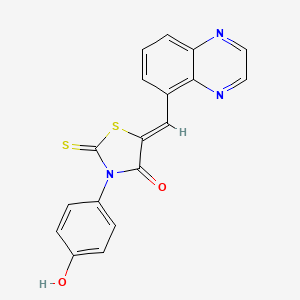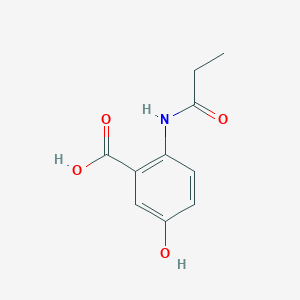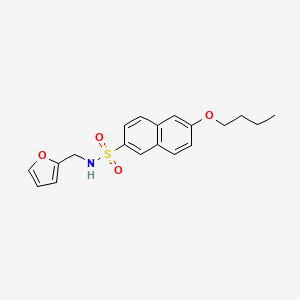![molecular formula C14H15N5O2 B12208260 N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide](/img/structure/B12208260.png)
N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that combines an imidazo[1,2-b][1,2,4]triazinyl group with a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-b][1,2,4]triazinyl core, followed by the introduction of the furan-2-carboxamide group. Common reagents used in these reactions include dimethylformamide (DMF), triethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
2,4,6-Trinitrobenzene derivatives: Compounds with similar aromatic structures, used in various chemical reactions.
Ethylene-2,2’-bis(dithio)bis(ethanol): A compound with immunomodulating activities.
Uniqueness
N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide stands out due to its unique combination of an imidazo[1,2-b][1,2,4]triazinyl group and a furan-2-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15N5O2 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N5O2/c1-9-10(2)18-19-8-11(17-14(19)16-9)5-6-15-13(20)12-4-3-7-21-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,20) |
InChI Key |
DSDABDBRHDIAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C)CCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12208183.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208187.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12208203.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B12208210.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12208214.png)
![2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B12208218.png)
![6-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12208219.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12208223.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208245.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12208250.png)
![3,4-dimethyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12208256.png)

